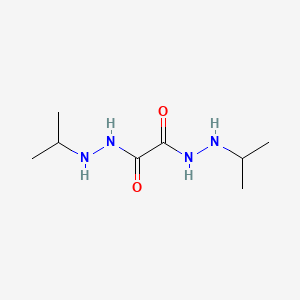
N'1,N'2-Diisopropyloxalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’2-Diisopropyloxalohydrazide is a chemical compound with the molecular formula C8H18N4O2 and a molecular weight of 202.25 g/mol . It is known for its unique structure, which includes two isopropyl groups attached to an oxalohydrazide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’1,N’2-Diisopropyloxalohydrazide can be synthesized through the reaction of oxalyl chloride with isopropylhydrazine under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of N’1,N’2-Diisopropyloxalohydrazide involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: N’1,N’2-Diisopropyloxalohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalohydrazide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxalohydrazides and hydrazine derivatives, which have applications in different fields of research .
Applications De Recherche Scientifique
N’1,N’2-Diisopropyloxalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’1,N’2-Diisopropyloxalohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
N,N’-Diisopropylcarbodiimide: Similar in structure but differs in its reactivity and applications.
N,N’-Diisopropylurea: Shares some chemical properties but has different biological activities.
N,N’-Diisopropylhydrazine: Similar hydrazine derivative with distinct chemical behavior.
Propriétés
Formule moléculaire |
C8H18N4O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-N',2-N'-di(propan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O2/c1-5(2)9-11-7(13)8(14)12-10-6(3)4/h5-6,9-10H,1-4H3,(H,11,13)(H,12,14) |
Clé InChI |
XXNHVLQHTCOFFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C(=O)NNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)

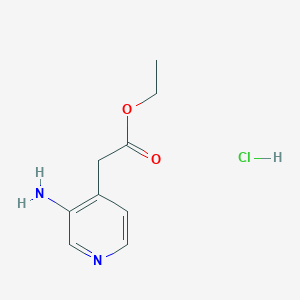


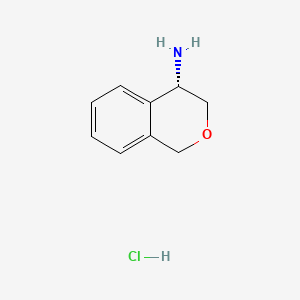
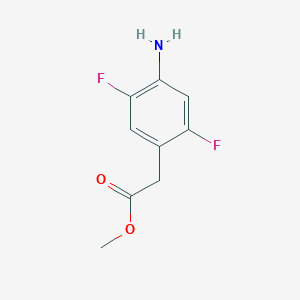

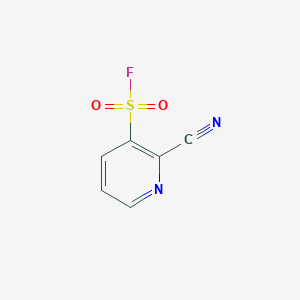
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
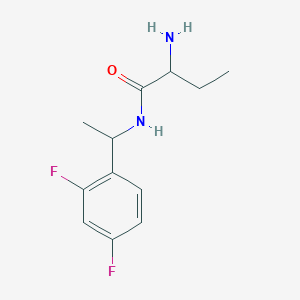
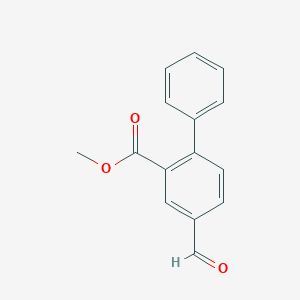

![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
